molecular formula C13H10N2O5S B2644959 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 892853-67-7

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2644959
CAS No.: 892853-67-7
M. Wt: 306.29
InChI Key: ZLBALECABDZFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterotricyclic compound featuring a fused dioxa-thia-aza core. The structure includes a 5,6-dihydro-1,4-dioxine carboxamide substituent, which distinguishes it from related tricyclic derivatives.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-12(10-5-17-1-2-18-10)15-13-14-7-3-8-9(20-6-19-8)4-11(7)21-13/h3-5H,1-2,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBALECABDZFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include compounds with reactive functional groups that can undergo cyclization and substitution reactions to form the desired tricyclic structure. Common reagents used in these reactions include halogenated compounds, amines, and thiols, under conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced .

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Pathways involved may include redox reactions, enzyme inhibition, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Electronic Properties

The dioxa-thia-azatricyclo core introduces unique electronic characteristics. The sulfur atom (thia) may enhance π-π stacking interactions, while the oxygen atoms (dioxa) could improve solubility compared to nitrogen-dense analogs like the hexaazatricyclo compound in .

Research Findings and Implications

  • Synthetic Accessibility : The compound’s synthesis is likely feasible via established HOBt/EDC-mediated coupling, as demonstrated for analogous tricyclic amides .
  • Structural Characterization : Crystallographic tools like SHELX and ORTEP () are critical for resolving its complex tricyclic architecture, as seen in related compounds (e.g., R factor = 0.041 for ) .
  • Biological Potential: While direct data are lacking, the structural resemblance to 11β-HSD1 inhibitors suggests plausible enzyme-targeting applications. Further studies should explore its activity against related targets .

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that create its unique tricyclic structure. The process often includes:

  • Formation of the Tricyclic Core : This is achieved through cyclization reactions involving various reagents such as halogenated precursors and nucleophiles.
  • Introduction of Functional Groups : The incorporation of the dioxine and carboxamide functionalities is critical for its biological activity.

The compound's molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S with a molecular weight of approximately 364.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling and has implications for treating neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance:

CompoundIC50 Value (µM)Reference
N-{4,6-dioxa...2.7

This suggests that the compound could be a promising candidate for further development as a therapeutic agent for cognitive disorders.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Alzheimer’s Disease : As an AChE inhibitor, it holds potential for treating symptoms associated with Alzheimer’s disease by improving cholinergic transmission.
  • Neuroprotective Agents : Its ability to modulate neurotransmitter levels may also position it as a neuroprotective agent in various neurodegenerative conditions.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis involves multi-step reactions, including tricyclic core formation and functionalization. Key parameters include:

  • Temperature control : Reactions often require low temperatures (e.g., 0–5°C) to prevent side reactions during cyclization .
  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts may enhance regioselectivity in heterocycle formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted carboxamide precursors .

Q. Which spectroscopic techniques are most effective for confirming the tricyclic core structure?

  • X-ray crystallography : Provides definitive proof of molecular geometry, as demonstrated in structural studies of related tricyclic compounds (e.g., bond angles, torsion angles) .
  • ¹H/¹³C NMR : Key for identifying proton environments (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) and carbonyl signals (δ ~170 ppm) .
  • IR spectroscopy : Confirms functional groups like amides (C=O stretch at ~1650 cm⁻¹) and ethers (C-O-C at ~1200 cm⁻¹) .

Q. How can researchers initially screen this compound for biological activity?

  • In vitro assays : Use cell viability assays (e.g., MTT) to test cytotoxicity against cancer lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Screen against targets like 5-lipoxygenase (5-LOX) or kinases using fluorometric/substrate depletion assays .
  • Antimicrobial testing : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., COX-2) by analyzing hydrogen bonds, π-π stacking, and hydrophobic interactions .
  • MD simulations : GROMACS or AMBER simulate dynamic behavior in solvent or membrane environments to assess stability of ligand-target complexes .
  • QSAR models : Correlate structural features (e.g., substituent electronegativity) with activity trends across analogs .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Dose-response profiling : Compare IC₅₀ values in multiple cell lines to rule out model-specific toxicity thresholds .
  • Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in responsive vs. resistant models .
  • Metabolite screening : HPLC or LC-MS detects active metabolites that may explain discrepancies (e.g., prodrug activation in specific tissues) .

Q. What mechanistic hypotheses explain the compound’s reported induction of apoptosis in cancer cells?

  • Mitochondrial pathway : Measure cytochrome c release (western blot) and caspase-3/9 activation (fluorogenic assays) .
  • ROS generation : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species in treated cells .
  • Cell cycle analysis : Flow cytometry (PI staining) identifies arrest phases (e.g., G2/M) linked to DNA damage checkpoints .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step?

  • Reaction optimization : Screen alternative catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) or microwave-assisted synthesis to accelerate kinetics .
  • Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) to prevent undesired side reactions .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by HPLC-UV/MS analysis .
  • Plasma stability assays : Incubate with human/animal plasma (37°C) and quantify intact compound via LC-MS over 24 hours .
  • Thermal analysis : DSC/TGA assesses decomposition temperatures and crystallinity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.